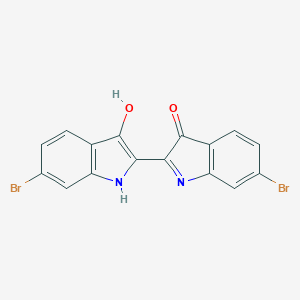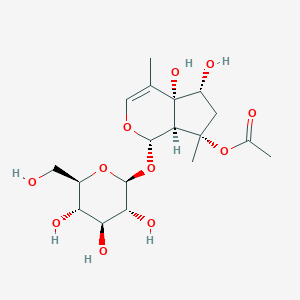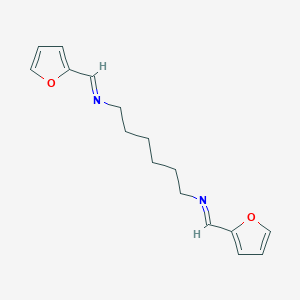
1-Acetoxy-5-dodecene, (5E)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Acetoxy-5-dodecene, (5E)- is an organic compound with the molecular formula C14H26O2. It is a type of ester formed from the reaction between 5-dodecen-1-ol and acetic acid. This compound is characterized by the presence of a double bond in the E-configuration, which means that the substituents on the double-bonded carbons are on opposite sides. This configuration can significantly influence the compound’s chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Acetoxy-5-dodecene, (5E)- typically involves the esterification of 5-dodecen-1-ol with acetic acid. This reaction can be catalyzed by acids such as sulfuric acid or by using acid anhydrides. The reaction is usually carried out under reflux conditions to ensure complete conversion of the alcohol to the ester.
Industrial Production Methods
In an industrial setting, the production of 1-Acetoxy-5-dodecene, (5E)- can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts like sulfuric acid or p-toluenesulfonic acid is common to speed up the reaction.
化学反应分析
Types of Reactions
1-Acetoxy-5-dodecene, (5E)- can undergo various chemical reactions, including:
Oxidation: The double bond can be oxidized to form epoxides or diols.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation or osmium tetroxide (OsO4) for dihydroxylation.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used to reduce the ester group.
Substitution: Nucleophiles such as amines or thiols can be used to replace the acetate group.
Major Products
Oxidation: Epoxides or diols.
Reduction: 5-Dodecen-1-ol.
Substitution: Various substituted esters depending on the nucleophile used.
科学研究应用
1-Acetoxy-5-dodecene, (5E)- has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex molecules.
Biology: It can be used in studies involving pheromones and other signaling molecules.
Medicine: Research into its potential therapeutic effects or as a precursor for drug synthesis.
Industry: Used in the manufacture of fragrances and flavorings due to its pleasant odor.
作用机制
The mechanism of action of 1-Acetoxy-5-dodecene, (5E)- depends on its application. In biological systems, it may act as a pheromone, interacting with specific receptors in insects or other organisms. The molecular targets and pathways involved can vary, but typically involve binding to olfactory receptors and triggering a signaling cascade that leads to a behavioral response.
相似化合物的比较
Similar Compounds
5-Dodecen-1-ol, acetate, (Z)-: The Z-isomer of the compound, where the substituents on the double-bonded carbons are on the same side.
8-Dodecen-1-ol, acetate, (E)-: Another ester with a similar structure but with the double bond located at a different position.
9-Dodecen-1-ol, acetate, (E)-: Similar to 1-Acetoxy-5-dodecene, (5E)- but with the double bond at the 9th position.
Uniqueness
The E-configuration of 1-Acetoxy-5-dodecene, (5E)- gives it unique chemical properties compared to its Z-isomer. This configuration can affect its reactivity, boiling point, and interaction with biological receptors, making it distinct in its applications and behavior in chemical reactions.
属性
CAS 编号 |
16676-97-4 |
|---|---|
分子式 |
C14H26O2 |
分子量 |
226.35 g/mol |
IUPAC 名称 |
[(E)-dodec-5-enyl] acetate |
InChI |
InChI=1S/C14H26O2/c1-3-4-5-6-7-8-9-10-11-12-13-16-14(2)15/h8-9H,3-7,10-13H2,1-2H3/b9-8+ |
InChI 键 |
FOEWNRTZASNZJY-CMDGGOBGSA-N |
SMILES |
CCCCCCC=CCCCCOC(=O)C |
手性 SMILES |
CCCCCC/C=C/CCCCOC(=O)C |
规范 SMILES |
CCCCCCC=CCCCCOC(=O)C |
Key on ui other cas no. |
16676-97-4 16676-96-3 |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7,7-Difluorobicyclo[4.1.0]hepta-1,3,5-triene](/img/structure/B102754.png)






![3-butyl-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B102767.png)



![[1,4,2,3]Dithiadiborino[2,3-b][1,4,2,3]dithiadiborin, tetrahydro-](/img/structure/B102774.png)


